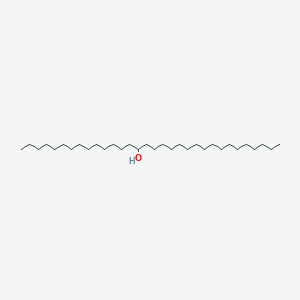
Dotriacontan-15-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriacontan-15-OL is a long-chain fatty alcohol with the chemical formula C₃₂H₆₆O . It is a member of the aliphatic alcohol family, characterized by a hydroxyl group (-OH) attached to a long hydrocarbon chain. This compound is practically insoluble in water and exhibits weak acidic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacontan-15-OL can be synthesized through the reduction of dotriacontanal, a long-chain aldehyde. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification steps to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dotriacontanoic acid.
Reduction: The compound can be reduced to form dotriacontane.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Dotriacontanoic acid.
Reduction: Dotriacontane.
Substitution: Dotriacontyl chloride.
Scientific Research Applications
Dotriacontan-15-OL has diverse applications in various fields:
Chemistry: Used as a reference compound in the study of long-chain alcohols and their properties.
Biology: Acts as a biomarker for the consumption of certain foods, such as common peas.
Medicine: Investigated for its potential role in lipid metabolism and related disorders.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its amphipathic nature.
Mechanism of Action
The mechanism of action of Dotriacontan-15-OL involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Dotriacontane: A long-chain alkane with the formula C₃₂H₆₆, lacking the hydroxyl group.
Dotriacontanal: A long-chain aldehyde with the formula C₃₂H₆₄O, featuring an aldehyde group instead of a hydroxyl group.
Dotriacontanoic acid: A long-chain fatty acid with the formula C₃₂H₆₄O₂, containing a carboxyl group.
Uniqueness: Dotriacontan-15-OL is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows it to participate in a variety of chemical reactions, making it versatile for different applications .
Properties
CAS No. |
372074-33-4 |
|---|---|
Molecular Formula |
C32H66O |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
dotriacontan-15-ol |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-32(33)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h32-33H,3-31H2,1-2H3 |
InChI Key |
NMMHBHMCDRXJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















